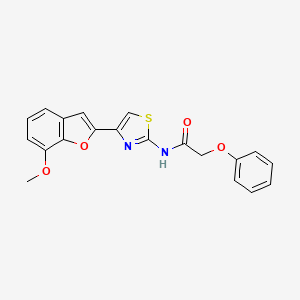

ethyl (3E)-3-(carbamoylhydrazinylidene)-4,4,4-trifluorobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves studying the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall yield .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis of Bicyclic Tetrahydropyrans

Research conducted by J. Elsworth and C. Willis (2008) in "Chemical communications" demonstrates the utility of related compounds in synthesizing bicyclic tetrahydropyrans. They reported the stereoselective synthesis of these bicyclic structures from ethyl (R)-3-hydroxybutanoate, indicating the potential of similar compounds for complex molecule construction J. Elsworth, C. Willis, 2008.

Chiral Synthons for Drug Synthesis

Zhongyu You, Zhi-Qiang Liu, and Yuguo Zheng (2013) in "Applied Microbiology and Biotechnology" explored the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, a key chiral synthon for the cholesterol-lowering drug atorvastatin. This study underscores the importance of related esters in synthesizing key intermediates for pharmacologically relevant compounds Zhongyu You, Zhi-Qiang Liu, Yuguo Zheng, 2013.

Biocatalysis for Chiral Intermediates

A review by Q. Ye, P. Ouyang, and Hanjie Ying (2011) in "Applied Microbiology and Biotechnology" discusses the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, highlighting biocatalytic methods for producing enantiopure intermediates used in chiral drug manufacturing. This research emphasizes the role of similar compounds in biocatalytic processes for creating high-value chemical entities Q. Ye, P. Ouyang, Hanjie Ying, 2011.

Radical Scavengers and Enzyme Inhibitors

O. G. Khudina et al. (2019) in "Bioorganic & medicinal chemistry letters" synthesized a series of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, showcasing the compound's utility in generating novel enzyme inhibitors and antioxidants. These findings illustrate the compound's potential in creating selective carboxylesterase inhibitors and its application in antioxidant research O. G. Khudina et al., 2019.

Enantioselective Synthesis

P. Kluson et al. (2019) in "Journal of Flow Chemistry" discussed the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound, highlighting the methodologies for achieving high enantioselectivity in synthesis. This research points to the broader applications of similar compounds in developing enantioselective synthesis processes for fine chemicals and pharmaceutical intermediates P. Kluson et al., 2019.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (3E)-3-(carbamoylhydrazinylidene)-4,4,4-trifluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3O3/c1-2-16-5(14)3-4(7(8,9)10)12-13-6(11)15/h2-3H2,1H3,(H3,11,13,15)/b12-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNHRBNCGUROME-UUILKARUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=NNC(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C(=N\NC(=O)N)/C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B2658150.png)

![N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)

![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)